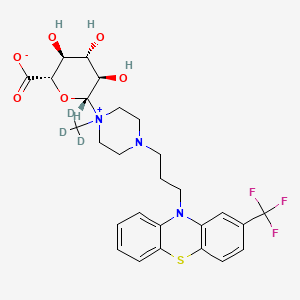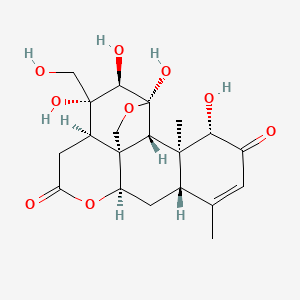
Shinjulactone M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shinjulactone M is a quassinoid compound isolated from various parts of the Ailanthus species, an important genus of the Simaroubaceae family. This compound is known for its bitter taste and has been traditionally used as an antimalarial and anthelmintic agent.
Métodos De Preparación
Shinjulactone M is primarily isolated from the Ailanthus species. The extraction process involves the use of solvents to separate the compound from the plant material. The synthetic routes and reaction conditions for this compound are not extensively documented, but it is known that the compound can be obtained in high purity through careful extraction and purification processes .
Análisis De Reacciones Químicas
Shinjulactone M undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different ketones and aldehydes .
Aplicaciones Científicas De Investigación
Shinjulactone M has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of quassinoids and their chemical properties.
Biology: this compound is studied for its potential anti-inflammatory and anti-parasitic properties.
Medicine: Research is ongoing to explore its use in treating chronic bronchitis, epilepsy, and asthma.
Industry: The compound’s potential as an antimalarial and anthelmintic agent makes it valuable in the pharmaceutical industry
Mecanismo De Acción
The mechanism of action of Shinjulactone M involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in inflammatory and parasitic processes. The exact molecular targets and pathways are still under investigation, but it is believed that this compound exerts its effects by modulating the activity of key signaling molecules .
Comparación Con Compuestos Similares
Shinjulactone M is part of a larger family of quassinoids, which includes compounds like Shinjulactone A, Shinjulactone C, and Ailantinol E, F, and G. These compounds share similar chemical structures and biological activities but differ in their specific functional groups and molecular configurations. This compound is unique due to its specific combination of hydroxyl and epoxy groups, which contribute to its distinct biological properties .
Propiedades
Fórmula molecular |
C20H26O9 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
(1S,4R,5R,6R,7R,11R,13S,17S,18S,19R)-4,5,6,17-tetrahydroxy-6-(hydroxymethyl)-14,18-dimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |
InChI |
InChI=1S/C20H26O9/c1-8-3-10(22)14(24)17(2)9(8)4-12-18-7-28-20(27,15(17)18)16(25)19(26,6-21)11(18)5-13(23)29-12/h3,9,11-12,14-16,21,24-27H,4-7H2,1-2H3/t9-,11+,12+,14+,15+,16+,17+,18+,19-,20+/m0/s1 |
Clave InChI |
OYZBTNYPQVEPOO-KFAZELOMSA-N |
SMILES isomérico |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]([C@@H]4CC(=O)O3)(CO)O)O)(OC5)O)C)O |
SMILES canónico |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4CC(=O)O3)(CO)O)O)(OC5)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


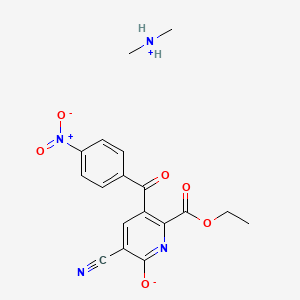
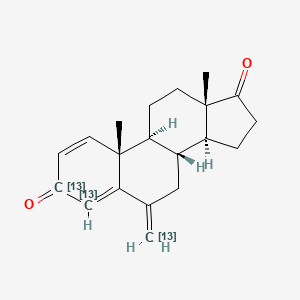
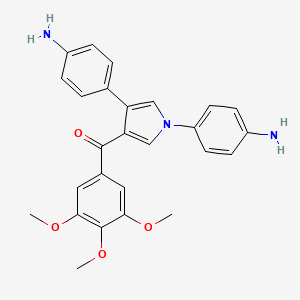
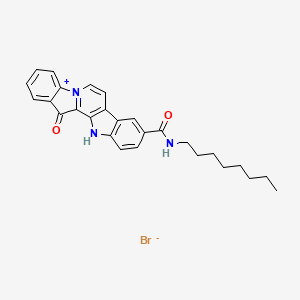
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

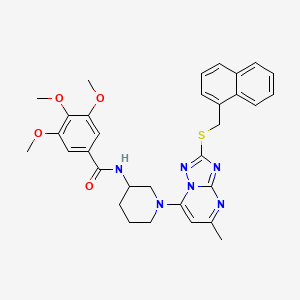




![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

